7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains both bromine and chlorine substituents on a benzoxazine ring
Mechanism of Action
Target of Action
The primary targets of the compound “7-Bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that the compound can act as a catalyst in the synthesis of certain derivatives . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is known to be involved in the synthesis of certain derivatives, suggesting that it may affect related biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not yet fully characterized. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics. Ongoing research is expected to provide more information on this aspect .
Result of Action
As a catalyst in the synthesis of certain derivatives, it is likely to have significant effects at the molecular and cellular levels
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its action
Biochemical Analysis
Biochemical Properties
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis . Furthermore, this compound can impact the expression of genes involved in metabolic pathways, leading to changes in the metabolic profile of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In some cases, prolonged exposure to this compound can lead to adaptive changes in cellular processes, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels . For instance, this compound can inhibit key enzymes involved in the biosynthesis of certain metabolites, leading to changes in their levels within cells . Additionally, this compound can modulate the activity of enzymes involved in the degradation of specific metabolites, thereby influencing their accumulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, affecting its localization and distribution within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-bromo-5-chlorophenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro or fully reduced benzoxazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoxazines depending on the nucleophile or electrophile used.
Oxidation Products: Oxidized derivatives such as benzoxazine oxides.
Reduction Products: Reduced forms of benzoxazine, including dihydrobenzoxazines.
Scientific Research Applications
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of advanced materials, such as polymers and resins with specific properties.
Comparison with Similar Compounds
Similar Compounds
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar benzoxazine core but includes additional functional groups that confer different properties.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one:
Uniqueness
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents makes it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUAOJVZMYGURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105679-33-2 | |
Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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